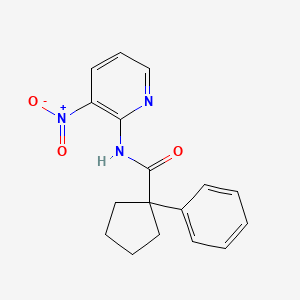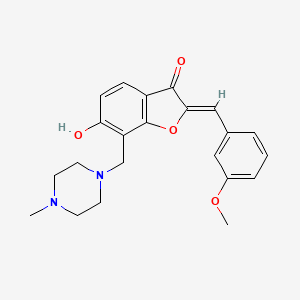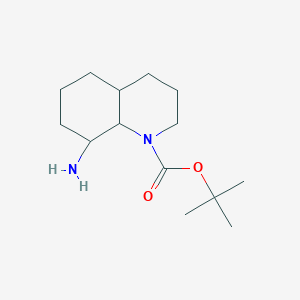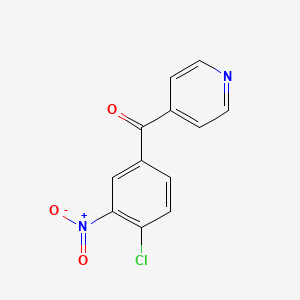
2-フルオロ-3-ヨードアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H5FIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with fluorine and iodine, respectively
科学的研究の応用
2-Fluoro-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The presence of fluorine and iodine atoms on the benzene ring may influence the compound’s reactivity and interaction with its targets. More research is required to elucidate the specific mode of action of 2-Fluoro-3-iodoaniline.
Biochemical Pathways
It’s known that fluorinated compounds can be metabolized by microorganisms, potentially affecting various biochemical pathways
Pharmacokinetics
More research is needed to understand these properties .
Result of Action
As an aniline derivative, it may have various biological effects depending on its specific targets and mode of action
生化学分析
Biochemical Properties
It is known that halogenated anilines like 2-Fluoro-3-iodoaniline can participate in various biochemical reactions
Cellular Effects
It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study on the earthworm Eisenia veneta exposed to 2-fluoro-4-iodoaniline showed the presence of iodine-containing metabolites
Metabolic Pathways
It is known that halogenated anilines can undergo various metabolic transformations
Transport and Distribution
It is likely that the compound interacts with certain transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that the compound has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodoaniline typically involves the halogenation of aniline derivatives. One common method starts with o-fluoroiodobenzene as the starting material.
Industrial Production Methods: Industrial production methods for 2-Fluoro-3-iodoaniline often utilize transition-metal-catalyzed processes. These methods are preferred due to their efficiency and ability to produce high yields. Palladium-catalyzed amination reactions are particularly effective for synthesizing this compound .
化学反応の分析
Types of Reactions: 2-Fluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds .
類似化合物との比較
2-Iodoaniline: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoro-2-iodoaniline: An isomer with the positions of fluorine and iodine swapped, leading to distinct chemical properties.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure, leading to unique applications in medicine and agriculture.
Uniqueness: 2-Fluoro-3-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .
特性
IUPAC Name |
2-fluoro-3-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPYYLNAFEZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)


![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)

![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)

